molecular formula C11H13BrFNO2 B2791263 Tert-butyl 2-amino-3-bromo-6-fluorobenzoate CAS No. 2248393-79-3

Tert-butyl 2-amino-3-bromo-6-fluorobenzoate

Cat. No.: B2791263
CAS No.: 2248393-79-3
M. Wt: 290.132
InChI Key: PFKUWWGDUSPHKD-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-bromo-6-fluorobenzoate is an organic compound with the molecular formula C11H13BrFNO2. It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, a bromine atom, and a fluorine atom on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-bromo-6-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of a fluorobenzoic acid derivative, followed by the introduction of the tert-butyl ester group through esterification. The amino group is then introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-bromo-6-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted benzoates .

Scientific Research Applications

Tert-butyl 2-amino-3-bromo-6-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-bromo-6-fluorobenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes, receptors, and other proteins, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-3-bromo-4-fluorobenzoate
  • Tert-butyl 2-amino-3-chloro-6-fluorobenzoate
  • Tert-butyl 2-amino-3-bromo-6-chlorobenzoate

Uniqueness

Tert-butyl 2-amino-3-bromo-6-fluorobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the benzene ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-amino-3-bromo-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)8-7(13)5-4-6(12)9(8)14/h4-5H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKUWWGDUSPHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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